

Iadademstat Dihydrochloride in Acute Myeloid Leukemia (AML) Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *iadademstat dihydrochloride*

Cat. No.: *B609777*

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Executive Summary

Iadademstat (ORY-1001), a potent and selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A), is emerging as a promising therapeutic agent in the treatment of Acute Myeloid Leukemia (AML). By targeting both the enzymatic and scaffolding functions of LSD1, iadademstat induces differentiation of leukemic blasts and has demonstrated significant anti-leukemic activity in preclinical and clinical studies. This technical guide provides an in-depth overview of the core research on iadademstat in AML, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and a visual representation of the relevant biological pathways.

Mechanism of Action: Reversing the Differentiation Block in AML

Iadademstat is a small oral molecule that acts as a covalent and highly selective inhibitor of LSD1.^[1] In AML, a significant aspect of the oncogenic program is maintained by the interaction between LSD1 and the transcription factor GFI-1.^[1] This interaction, facilitated by the SNAG domain of GFI-1, is crucial for the repression of genes that promote myeloid differentiation.

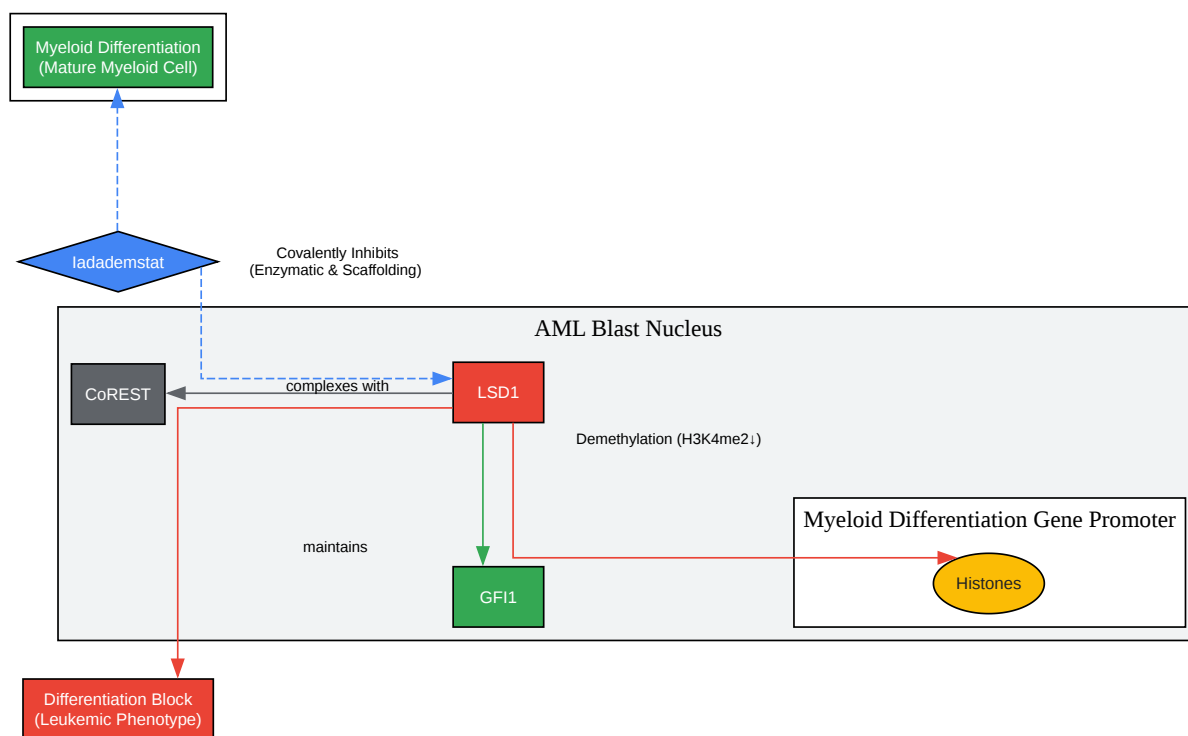
Iadademstat's dual mechanism of action is central to its therapeutic effect:

- **Enzymatic Inhibition:** Iadademstat covalently binds to the FAD cofactor in the catalytic center of LSD1, inhibiting its demethylase activity. This leads to an accumulation of permissive histone marks, such as H3K4me2, at the promoter regions of myeloid differentiation-associated genes.
- **Scaffolding Disruption:** The binding of iadademstat to LSD1 sterically hinders the interaction between LSD1 and GFI-1.^[1] This uncoupling of the LSD1/GFI-1 complex disrupts the transcriptional repressor machinery, leading to the expression of genes that drive the differentiation of leukemic blasts into mature myeloid cells.^[1]

This process ultimately reduces the leukemic stem cell capacity and proliferation of AML cells.^[1]

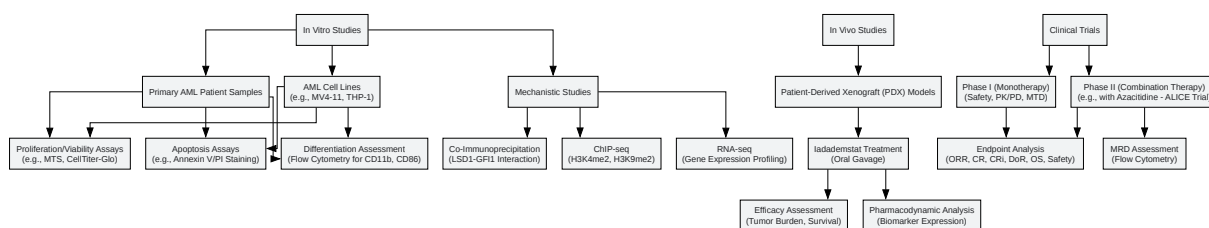
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by iadademstat and a typical experimental workflow for its evaluation.



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Iadademstat's dual inhibition of LSD1's enzymatic and scaffolding functions.



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A generalized workflow for the preclinical and clinical evaluation of iadademstat in AML.

Preclinical Data

Preclinical studies have established the potent anti-leukemic activity of iadademstat in various AML models.

Assay	Model	Key Findings	Reference
In Vitro Proliferation	AML cell lines (e.g., MV4-11)	Iadademstat inhibits proliferation with subnanomolar cellular activity.	Maes et al., 2018
Differentiation	AML cell lines	Induces a monocyte/macrophage differentiation gene signature and expression of differentiation markers like CD11b.	Maes et al., 2018
Colony Formation	MLL-translocated AML cell lines	Demonstrates potent activity in colony formation assays.	Maes et al., 2018
In Vivo Efficacy	AML xenograft model	Reduces tumor growth.	Maes et al., 2018
In Vivo Survival	T-cell acute leukemia PDX model	Extends survival.	Maes et al., 2018

Clinical Trial Data

Iadademstat has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, demonstrating a manageable safety profile and promising efficacy.

Phase I First-in-Human Monotherapy Trial (Relapsed/Refractory AML)

This trial established the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-leukemic activity of iadademstat as a single agent.

Parameter	Value	Reference
Patient Population	41 patients with relapsed/refractory AML	Salamero et al., 2020
Dose Escalation Cohort	27 patients	Salamero et al., 2020
Extension Cohort	14 patients	Salamero et al., 2020
Recommended Phase 2 Dose (RP2D)	140 µg/m ² /day	Salamero et al., 2020
Clinical Activity	Reductions in blood and bone marrow blast percentages; induction of blast cell differentiation, particularly in patients with MLL translocations. One complete remission with incomplete count recovery (CRi) was observed.	Salamero et al., 2020
Safety Profile	Generally well-tolerated. Most common adverse events were myelosuppression, infections, asthenia, mucositis, and diarrhea.	Salamero et al., 2020

Phase IIa ALICE Trial (Iadademstat + Azacitidine in Newly Diagnosed, Unfit Elderly AML)

This ongoing trial is evaluating the combination of iadademstat with the standard-of-care hypomethylating agent azacitidine.

Parameter	Value	Reference
Patient Population	36 elderly patients with newly diagnosed AML ineligible for intensive chemotherapy	Oryzon Genomics
Treatment Regimen	Iadademstat (90 µg/m ² per day, 5 days on/2 days off) + Azacitidine (75 mg/m ² for 7 of 28 days)	Oryzon Genomics
Overall Response Rate (ORR)	81% in evaluable patients	Oryzon Genomics[1]
Complete Remission (CR/CRi)	64% of responders	Oryzon Genomics[1]
Partial Remission (PR)	36% of responders	Oryzon Genomics[1]
Measurable Residual Disease (MRD) Negativity	82% of evaluable CR/CRi patients	ASH-2022 Presentation
Median Overall Survival (OS) for CR/CRi patients	~14.3 months	ASH-2022 Presentation
Safety Profile	Manageable, with the most frequent treatment-related adverse events being thrombocytopenia, neutropenia, and anemia.	The Lancet Haematology, 2024

Ongoing and Future Combination Trials

Iadademstat is being investigated in several other combination settings:

- FRIDA Trial (Phase Ib): Iadademstat in combination with gilteritinib in patients with relapsed/refractory AML with FLT3 mutations.[1]
- Phase I Trial: Iadademstat in combination with venetoclax and azacitidine in newly diagnosed AML patients.[2]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in iadademstat research. For detailed, step-by-step protocols, researchers should refer to the supplementary materials of the cited publications.

In Vitro Assays

- Cell Lines and Culture: AML cell lines (e.g., MV4-11, THP-1, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Proliferation and Viability Assays:
 - Method: Cells are seeded in 96-well plates and treated with a range of iadademstat concentrations. Cell viability is assessed at various time points using assays such as MTS or CellTiter-Glo.
 - Data Analysis: IC50 values are calculated from dose-response curves.
- Apoptosis Assays:
 - Method: Treated cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry to quantify early and late apoptotic populations.
- Differentiation Assays:
 - Method: The expression of myeloid differentiation markers (e.g., CD11b, CD14, CD86) is measured by flow cytometry after treatment with iadademstat.
 - Gating Strategy: Blasts are typically identified based on CD45/side scatter characteristics, and then the expression of differentiation markers on the blast population is quantified.

Mechanistic Studies

- Co-Immunoprecipitation (Co-IP):
 - Objective: To investigate the interaction between LSD1 and GFI1.
 - Method: Nuclear extracts from AML cells are incubated with an antibody against either LSD1 or GFI1. The immune complexes are captured, and the presence of the interacting

protein is detected by Western blotting.

- Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq):
 - Objective: To map the genome-wide localization of histone modifications (e.g., H3K4me2, H3K9me2) and transcription factors.
 - Method: Chromatin from iadademstat-treated and control cells is cross-linked, sheared, and immunoprecipitated with antibodies against the target protein or histone mark. The enriched DNA is then sequenced.
 - Data Analysis: Sequencing reads are aligned to the reference genome, and peaks are called to identify regions of enrichment.
- RNA Sequencing (RNA-seq):
 - Objective: To profile gene expression changes upon iadademstat treatment.
 - Method: RNA is extracted from treated and control cells, and libraries are prepared for high-throughput sequencing.
 - Data Analysis: Reads are aligned to the reference transcriptome, and differential gene expression analysis is performed to identify up- and down-regulated genes and pathways.

In Vivo Studies

- Patient-Derived Xenograft (PDX) Models:
 - Method: Primary AML patient cells are engrafted into immunodeficient mice (e.g., NSG). Once engraftment is established, mice are treated with iadademstat or vehicle control.
 - Efficacy Assessment: Disease burden is monitored by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow. Survival is also a key endpoint.

Clinical Trial Methodologies

- Pharmacokinetics (PK): Plasma concentrations of iadademstat are measured at various time points using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacodynamics (PD): Target engagement and biological activity are assessed by measuring changes in biomarkers in patient samples (e.g., gene expression changes in peripheral blood mononuclear cells).
- Measurable Residual Disease (MRD) Assessment:
 - Method: Multi-parameter flow cytometry is used to detect the presence of rare leukemic cells in the bone marrow of patients in remission.
 - Approach: A leukemia-associated immunophenotype (LAIP) is identified at diagnosis, and this aberrant phenotype is monitored during and after treatment.

Conclusion

Iadademstat dihydrochloride represents a novel and promising therapeutic strategy for AML. Its unique dual mechanism of action, which both inhibits the enzymatic activity of LSD1 and disrupts its scaffolding function, leads to the differentiation of leukemic blasts. Clinical data, particularly from the ALICE trial, have demonstrated encouraging response rates and a manageable safety profile when combined with azacitidine in elderly, unfit AML patients. Ongoing and future studies will further elucidate the full potential of iadademstat in various AML patient populations and combination regimens. The detailed experimental methodologies provided in this guide are intended to support further research and development in this exciting area of oncology.

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- To cite this document: BenchChem. [Iadademstat Dihydrochloride in Acute Myeloid Leukemia (AML) Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609777#iadademstat-dihydrochloride-in-acute-myeloid-leukemia-aml-research>]

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